molecular formula C11H12ClNO3S B8552146 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)- CAS No. 165549-76-8

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-

Cat. No. B8552146
M. Wt: 273.74 g/mol
InChI Key: UBBCFZSVFZOEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268389

Procedure details

This is the preparation of compound 32 using 1,3-dicyclohexylcarbodiimide. A mixture of 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]benzoic acid (2 g, 0.007 mol), isopropyl alcohol (1.3 g, 0.02 mol), 4-dimethylaminopyridine (0.85 g, 0.007 mol) in 25 ml methylene chloride was stirred in an ice bath and 1,3-dicyclohexylcarbodiimide (1.7 g 0.008 mol) added. The mixture was allowed to come to ambient temperature and stirred overnight. The precipitated solid was filtered off and the filtrate washed with dilute hydrochloric acid and aqueous 5% sodium bicarbonate. After drying over magnesium sulfate, filtering and removing the methylene chloride, the product was crystallized from toluene/petroleum ether. Yield 1.2 g m.p. 89° C. A mixed m.p. with authentic compound 32 also gave m.p. 89°-90° C. The N.M.R. spectrum was identical with that of authentic compound 32.
[Compound]
Name
compound 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(N=C=NC2CCCCC2)[CH2:6]CCC[CH2:2]1.[Cl:16][C:17]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[S:28])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20].C(O)(C)C>CN(C)C1C=CN=CC=1.C(Cl)Cl>[Cl:16][C:17]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[S:28])=[CH:22][C:18]=1[C:19]([O:21][CH:1]([CH3:6])[CH3:2])=[O:20]

Inputs

Step One
Name
compound 32
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)NC(=S)OC(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.85 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
the filtrate washed with dilute hydrochloric acid and aqueous 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
removing the methylene chloride
CUSTOM
Type
CUSTOM
Details
the product was crystallized from toluene/petroleum ether

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C=C1)NC(=S)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.